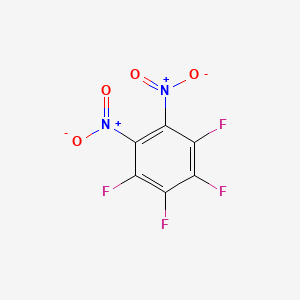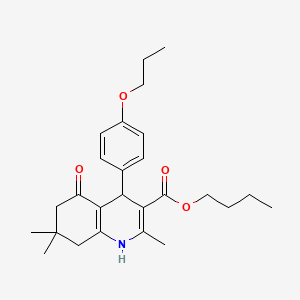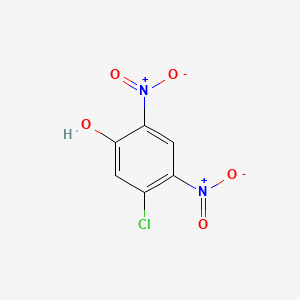![molecular formula C11H10Cl5N3OS B11707657 N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11707657.png)
N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-tricloro-1-{[(2,6-dicloroanilino)carbothioyl]amino}etil)acetamida es un compuesto orgánico complejo con la fórmula molecular C16H12Cl5N3OS. Es conocido por su estructura química única, que incluye múltiples átomos de cloro y un grupo tioamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,2,2-tricloro-1-{[(2,6-dicloroanilino)carbothioyl]amino}etil)acetamida típicamente implica la reacción de 2,6-dicloroanilina con cloruro de tricloroacetilo en presencia de una base como la piridina. El intermedio resultante se hace reaccionar entonces con tioamida para formar el producto final. Las condiciones de reacción a menudo requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización y la cromatografía para asegurar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,2,2-tricloro-1-{[(2,6-dicloroanilino)carbothioyl]amino}etil)acetamida se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los átomos de cloro en el compuesto pueden ser sustituidos por otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles y alcoholes en presencia de un catalizador adecuado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden dar lugar a la formación de varios derivados sustituidos.
Aplicaciones Científicas De Investigación
N-(2,2,2-tricloro-1-{[(2,6-dicloroanilino)carbothioyl]amino}etil)acetamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otras moléculas complejas.
Biología: Investigado por su posible actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N-(2,2,2-tricloro-1-{[(2,6-dicloroanilino)carbothioyl]amino}etil)acetamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas y proteínas, alterando su actividad y función. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de muerte celular en células cancerosas. Las dianas moleculares y las vías específicas implicadas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2,2,2-tricloro-1-{[(2,4-dicloroanilino)carbothioyl]amino}etil)acetamida
- N-(2,2,2-tricloro-1-{[(2,5-dicloroanilino)carbothioyl]amino}etil)acetamida
- N-(2,2,2-tricloro-1-{[(2,6-dibromoanilino)carbothioyl]amino}etil)acetamida
Singularidad
N-(2,2,2-tricloro-1-{[(2,6-dicloroanilino)carbothioyl]amino}etil)acetamida es único debido a su disposición específica de átomos de cloro y la presencia de ambos grupos anilina y tioamida. Esta estructura única confiere propiedades químicas y biológicas distintivas, haciéndola valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H10Cl5N3OS |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl5N3OS/c1-5(20)17-9(11(14,15)16)19-10(21)18-8-6(12)3-2-4-7(8)13/h2-4,9H,1H3,(H,17,20)(H2,18,19,21) |
Clave InChI |
RXVZHYZCYIAANF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)
![2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11707586.png)



![3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide](/img/structure/B11707615.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)

![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)


![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
